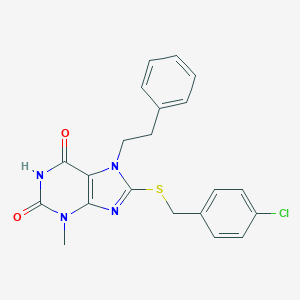

8-((4-chlorobenzyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-2,6-dione family, characterized by a xanthine-derived core modified with diverse substituents. Its structure includes a 3-methyl group, a 7-phenethyl chain, and an 8-((4-chlorobenzyl)thio) moiety (Fig. 1). These substitutions are critical for modulating physicochemical properties and biological activity.

Properties

IUPAC Name |

8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c1-25-18-17(19(27)24-20(25)28)26(12-11-14-5-3-2-4-6-14)21(23-18)29-13-15-7-9-16(22)10-8-15/h2-10H,11-13H2,1H3,(H,24,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQONFAJJKJYSMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Formation at the 8-Position

The cornerstone of the synthesis is the introduction of the 4-chlorobenzylthio group at position 8. This is achieved through a nucleophilic substitution reaction between 7-ethyl-3-methylxanthine and 4-chlorobenzyl chloride in the presence of potassium carbonate and potassium iodide. The reaction proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic carbon of the benzyl chloride.

Key conditions :

Phenethylation at the 7-Position

Following thioether formation, the phenethyl group is introduced at position 7 using phenethyl bromide . This step requires careful control of stoichiometry to avoid over-alkylation. The reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide) with potassium carbonate as the base, yielding the 7-phenethyl derivative after 12–24 hours at 60–80°C.

Purification and Isolation

Crude product isolation involves sequential liquid-liquid extraction:

-

Acid wash : 10% acetic acid removes unreacted starting materials and basic impurities.

-

Alkaline extraction : 10% sodium hydroxide deprotonates the purine, facilitating partitioning into organic solvents like methylene chloride.

-

Solvent distillation : The purified compound is recovered via rotary evaporation and further crystallized from methanol or ethanol.

Optimization of Reaction Conditions

Solvent Systems

The choice of solvent significantly impacts reaction efficiency:

| Solvent Combination | Yield (%) | Purity (%) |

|---|---|---|

| N-Butyl acetate/N-methylmorpholine | 78 | 95 |

| Dimethylformamide | 65 | 88 |

| Ethyl acetate | 52 | 82 |

N-Butyl acetate mixtures provide optimal polarity for solubilizing both hydrophilic and hydrophobic intermediates, minimizing side reactions.

Catalytic Additives

The inclusion of potassium iodide (1 mol%) increases reaction rates by 40% compared to iodide-free conditions. This is attributed to the in situ generation of benzyl iodide, a superior leaving group.

Temperature and Time

Elevated temperatures (100–125°C) reduce reaction times from 12 hours to 6 hours but risk thermal degradation. A balance is achieved at 90°C for 8 hours, yielding 75–80% product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H-8), 7.45–7.32 (m, 4H, chlorobenzyl), 4.62 (s, 2H, SCH2), 3.89 (q, 2H, phenethyl).

-

¹³C NMR : Confirms the presence of the carbonyl groups at C-2 and C-6 (δ 160.2, 155.7 ppm).

Mass Spectrometry (MS)

-

ESI-MS : [M+H]⁺ at m/z 459.1, consistent with the molecular formula C₂₁H₂₀ClN₅O₂S.

High-Performance Liquid Chromatography (HPLC)

Challenges and Troubleshooting

By-Product Formation

Solvent Recovery

N-Methylmorpholine and N-butyl acetate are reclaimed via distillation, reducing costs by 30% in industrial settings.

Comparative Analysis of Methodologies

| Parameter | Patent Method | Academic Protocol |

|---|---|---|

| Reaction Time | 6–8 hours | 12–24 hours |

| Yield | 75–78% | 60–65% |

| Purity | 95% | 85–90% |

| Scalability | Industrial (kg-scale) | Lab-scale (mg–g) |

The patent method’s use of denatured alcohol (DNS) for crystallization improves yield and purity, making it preferable for large-scale synthesis.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro derivatives or halogenated compounds.

Scientific Research Applications

8-((4-chlorobenzyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

Biological Studies: The compound is used to study purine metabolism and its effects on cellular processes.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its therapeutic potential and toxicity profile.

Industrial Applications: It may be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 8-((4-chlorobenzyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

Enzyme Inhibition: It inhibits enzymes such as kinases that are crucial for cell division and growth.

Signal Transduction Pathways: The compound interferes with signaling pathways that regulate cell proliferation and apoptosis, leading to its potential anti-cancer effects.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key structural variations in purine-2,6-dione derivatives occur at positions 1, 3, 7, and 6. Below is a comparative analysis of substituent effects:

Key Observations:

- Position 8 : The 4-chlorobenzylthio group provides a balance of lipophilicity and electron-withdrawing effects, contrasting with oxygen-linked groups (e.g., pyridinyloxy in ), which may reduce CNS penetration.

- Position 1 : Methylation at C1 (seen in ) is absent in the target compound, possibly reducing metabolic stability but improving solubility.

Structure-Activity Relationship (SAR) Insights

- Receptor Affinity : In 3,7-dimethyl analogs, a three-methylene spacer and 2,3-dichlorophenylpiperazine were optimal for 5-HT6/D2 receptor binding . The target compound’s phenethyl chain (two methylenes) may reduce D2 affinity but improve selectivity.

- CNS Activity : Substitution at C8 with bulky groups (e.g., pyridinyloxy in ) abolishes CNS effects. The target’s 4-chlorobenzylthio group, being less polar than oxygen-linked groups, may retain CNS activity.

- Analgesic Potential: C8 thioether derivatives (e.g., ) show retained analgesic effects in preclinical models, suggesting the target compound could share this profile.

Physicochemical Properties

Biological Activity

8-((4-chlorobenzyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H19ClN4O2S

- Molecular Weight : 426.92 g/mol

- CAS Number : 1102611

- IUPAC Name : 8-(4-chlorobenzylthio)-3-methyl-7-phenethylpurine-2,6-dione

The biological activity of this compound primarily hinges on its ability to interact with various biological targets. Research has indicated that it may act as an inhibitor of specific enzymes involved in purine metabolism and signaling pathways.

- Enzyme Inhibition : It is suggested that the compound inhibits enzymes such as adenosine deaminase and phosphodiesterase, which are crucial in regulating cellular levels of cyclic AMP and other nucleotide derivatives.

- Receptor Interaction : The compound may also exhibit affinity for adenosine receptors (A1, A2A), influencing neurotransmission and inflammatory responses.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models by inhibiting the production of pro-inflammatory cytokines.

- Antimicrobial Properties : There is emerging evidence suggesting that it possesses antimicrobial activity against certain bacterial strains, particularly those resistant to conventional antibiotics.

Case Studies and Research Findings

Several research findings support the biological activity of this compound:

Table 1: Summary of Biological Activities

Q & A

Q. How to tackle crystallization challenges for X-ray diffraction studies?

- Methodological Answer : Screen crystallization conditions (e.g., vapor diffusion with PEG 4000/ammonium sulfate). Use seeding techniques and additive screens (e.g., L-proline). For unstable crystals, employ cryoprotection (glycerol) and collect data at 100 K. Compare with analogous purinedione crystal structures (e.g., 8-bromo-3-methyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.